2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran
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Overview
Description
2,2’-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran] is a complex organic compound that features a steroidal backbone linked to two tetrahydropyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran] typically involves the formation of the tetrahydropyran rings through hydroalkoxylation reactions. These reactions can be catalyzed by various metal catalysts such as platinum, cerium ammonium nitrate, lanthanide triflates, cobalt complexes, and silver triflate . The steroidal backbone is then linked to the tetrahydropyran rings through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the hydroalkoxylation and etherification reactions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,2’-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran] has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2’-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran] involves its interaction with specific molecular targets and pathways. The compound may bind to hormone receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,10-Decanediylbis(oxy)]bis(tetrahydro-2H-pyran): A structurally similar compound with a different backbone.
Tetrahydro-2H-pyran-2-ol: A simpler compound with a single tetrahydropyran ring.
Uniqueness
2,2’-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran] is unique due to its steroidal backbone, which imparts specific biological activities and potential therapeutic applications. This distinguishes it from other compounds with similar tetrahydropyran structures but different backbones.
Properties
IUPAC Name |
2-[[13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-28-15-14-22-21-11-9-20(31-26-6-2-4-16-29-26)18-19(21)8-10-23(22)24(28)12-13-25(28)32-27-7-3-5-17-30-27/h9,11,18,22-27H,2-8,10,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZWMHTUAZHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC6CCCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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